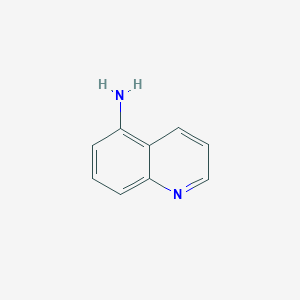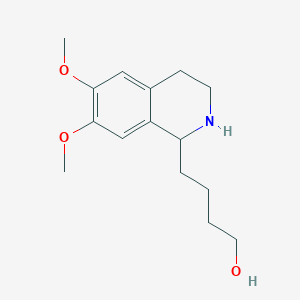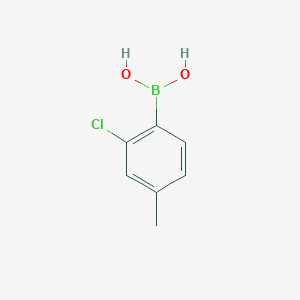
4-(Chloromethyl)-2-fluoro-1-methylbenzene
概要
説明
“4-(Chloromethyl)-2-fluoro-1-methylbenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with chloromethyl, fluoro, and methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation, a common reaction in organic chemistry where a halogen is introduced to a molecule . The specifics of the synthesis would depend on the starting materials and the desired position of the halogens and methyl group on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the chloromethyl, fluoro, and methyl groups attached at specific positions . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
As a halogenated aromatic compound, “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could undergo various chemical reactions. These might include further halogenation, substitution reactions, or reactions at the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like color, density, hardness, melting point, boiling point, and reactivity . These properties for “4-(Chloromethyl)-2-fluoro-1-methylbenzene” would need to be determined experimentally.科学的研究の応用
Hyper Cross-Linked Polymers (HCPs)
Overview: Hyper Cross-Linked Polymers (HCPs) are a class of porous materials that have gained significant attention in recent years. These materials are synthesized using Friedel-Craft reactions and exhibit remarkable features such as high surface area, good porosity, low density, and efficient adsorption properties .
Applications:Anticancer Agents
Overview: The compound’s structure suggests potential applications in cancer research.
Applications:- Broad-Spectrum Anticancer Activity : Some derivatives exhibit broad-spectrum anticancer activity with low micromolar inhibition potency .
Nitro-Functionalized HCPs
Overview: Nitro-functionalized HCPs are synthesized from 4-nitrobenzyl chloride and styrene copolymerization using Friedel-Crafts alkylation reactions.
Applications:作用機序
Target of Action
The primary target of 4-(Chloromethyl)-2-fluoro-1-methylbenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The process of oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(Chloromethyl)-2-fluoro-1-methylbenzene are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes and structures .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which suggests that it could have good bioavailability
Result of Action
The result of the action of 4-(Chloromethyl)-2-fluoro-1-methylbenzene is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Safety and Hazards
将来の方向性
The potential uses and future directions for a compound like “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could be wide-ranging, depending on its physical and chemical properties. It could potentially be used in the synthesis of other compounds, or in applications like materials science or pharmaceuticals .
特性
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRDDZQCBOCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595232 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
CAS RN |
147542-00-5 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147542-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

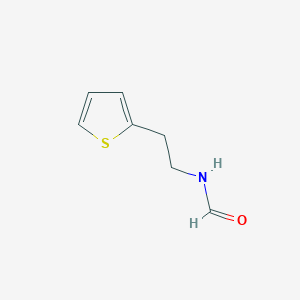

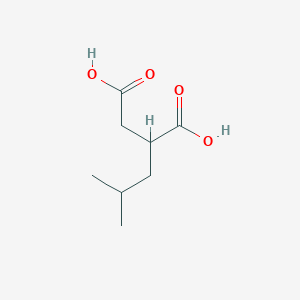
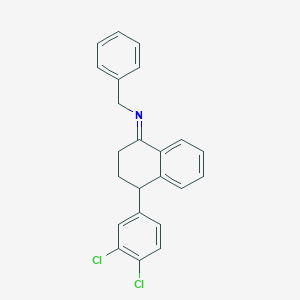

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)
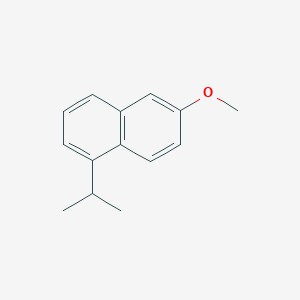
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)


